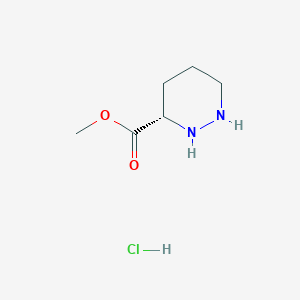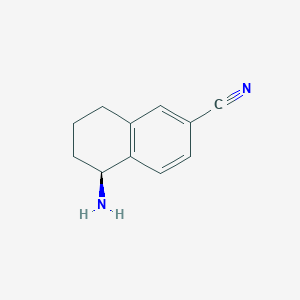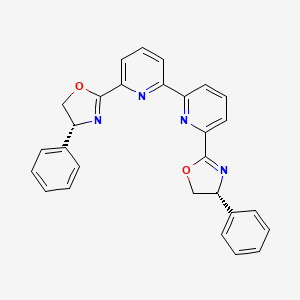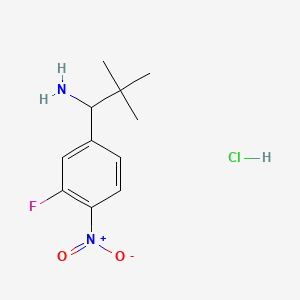![molecular formula C37H40AuClN2 B8181863 (7,9-Bis(2,6-diisopropylphenyl)-7,9-dihydro-8H-acenaphtho[1,2-d]imidazol-8-ylidene)gold(III) chloride](/img/structure/B8181863.png)
(7,9-Bis(2,6-diisopropylphenyl)-7,9-dihydro-8H-acenaphtho[1,2-d]imidazol-8-ylidene)gold(III) chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7,9-Bis(2,6-diisopropylphenyl)-7,9-dihydro-8H-acenaphtho[1,2-d]imidazol-8-ylidene)gold(III) chloride is a complex organometallic compound It features a gold(III) center coordinated to a bulky acenaphthoimidazolylidene ligand, which is further substituted with diisopropylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7,9-Bis(2,6-diisopropylphenyl)-7,9-dihydro-8H-acenaphtho[1,2-d]imidazol-8-ylidene)gold(III) chloride typically involves the following steps:
Ligand Synthesis: The acenaphthoimidazolylidene ligand is synthesized by reacting acenaphthenequinone with an appropriate amine, followed by cyclization and subsequent alkylation with diisopropylphenyl groups.
Gold Coordination: The ligand is then reacted with a gold(III) precursor, such as gold(III) chloride, under inert conditions to form the desired gold(III) complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
化学反応の分析
Types of Reactions
(7,9-Bis(2,6-diisopropylphenyl)-7,9-dihydro-8H-acenaphtho[1,2-d]imidazol-8-ylidene)gold(III) chloride can undergo various chemical reactions, including:
Oxidation: The gold(III) center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to gold(I) or gold(0) species using suitable reducing agents.
Substitution: Ligand exchange reactions can occur, where the chloride ligand is replaced by other ligands such as phosphines or thiolates.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like peroxides or halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligands like triphenylphosphine or thiolates in the presence of a base.
Major Products
Oxidation: Higher oxidation state gold complexes.
Reduction: Gold(I) or gold(0) species.
Substitution: New gold complexes with different ligands.
科学的研究の応用
(7,9-Bis(2,6-diisopropylphenyl)-7,9-dihydro-8H-acenaphtho[1,2-d]imidazol-8-ylidene)gold(III) chloride has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and cycloadditions.
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to interact with biological molecules and inhibit tumor growth.
Material Science: It is explored for its electronic properties and potential use in the development of new materials.
作用機序
The mechanism of action of (7,9-Bis(2,6-diisopropylphenyl)-7,9-dihydro-8H-acenaphtho[1,2-d]imidazol-8-ylidene)gold(III) chloride involves its interaction with molecular targets such as DNA or proteins. The gold(III) center can coordinate to nucleophilic sites on these biomolecules, leading to inhibition of their function. This interaction can trigger apoptotic pathways in cancer cells, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
(N-Heterocyclic Carbene)gold(III) Complexes: These compounds have similar structures but different ligands.
Gold(III) Chloride Complexes: Other gold(III) complexes with different ligands.
Uniqueness
(7,9-Bis(2,6-diisopropylphenyl)-7,9-dihydro-8H-acenaphtho[1,2-d]imidazol-8-ylidene)gold(III) chloride is unique due to its bulky acenaphthoimidazolylidene ligand, which provides steric protection to the gold center and enhances its stability. This makes it particularly effective in catalytic applications and as a potential therapeutic agent.
特性
IUPAC Name |
[7,9-bis[2,6-di(propan-2-yl)phenyl]acenaphthyleno[1,2-d]imidazol-8-ylidene]-chlorogold |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2.Au.ClH/c1-22(2)27-15-11-16-28(23(3)4)34(27)38-21-39(35-29(24(5)6)17-12-18-30(35)25(7)8)37-32-20-10-14-26-13-9-19-31(33(26)32)36(37)38;;/h9-20,22-25H,1-8H3;;1H/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMIWNJQOLXVEQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C3=C(C4=CC=CC5=C4C3=CC=C5)N(C2=[Au]Cl)C6=C(C=CC=C6C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40AuClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
745.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,4-bis(5-bromothiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B8181786.png)








![6-(2-Methyl-5-nitrophenyl)-2-(methylthio)pyrido[3,4-d]pyrimidin-8(7H)-one](/img/structure/B8181850.png)




